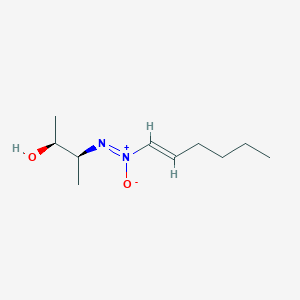![molecular formula C10H14N5O9P B056964 [(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate CAS No. 119269-31-7](/img/structure/B56964.png)
[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate is a nucleotide analog that has been widely used in scientific research. It is a synthetic compound that mimics the structure of natural nucleotides and can be incorporated into DNA and RNA molecules. The unique properties of this molecule make it an important tool for studying various biological processes, including DNA replication, transcription, and translation.
作用機序
[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate works by mimicking the structure of natural nucleotides and being incorporated into DNA and RNA molecules. Once incorporated, it can affect the function of the nucleic acid molecule by interfering with its replication, transcription, or translation. It can also act as a competitive inhibitor of enzymes involved in nucleic acid synthesis.
生化学的および生理学的効果
[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate has several biochemical and physiological effects. It can cause DNA damage and induce apoptosis in cancer cells. It can also inhibit viral replication by interfering with the synthesis of viral DNA or RNA. Additionally, it can affect the immune system by modulating the expression of cytokines and chemokines.
実験室実験の利点と制限
The advantages of using [(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate in lab experiments include its ability to mimic natural nucleotides and its versatility in studying various biological processes. However, its use is limited by its potential toxicity and the need for specialized equipment and expertise in its synthesis and handling.
将来の方向性
Future research directions for [(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate include exploring its potential as an antiviral and anticancer agent. It could also be used to investigate the effects of mutations on DNA and RNA synthesis and to develop new drugs that target these processes. Additionally, it could be used to study the mechanisms of action of various enzymes involved in nucleic acid synthesis and to develop new methods for DNA and RNA sequencing.
合成法
The synthesis of [(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate involves several steps. The starting materials are commonly available and include purine nucleobases, ribose, and phosphate groups. The synthesis typically involves protecting the reactive functional groups and then selectively removing the protecting groups to form the desired product.
科学的研究の応用
[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate has found numerous applications in scientific research. It is often used as a substrate for enzymes involved in DNA and RNA synthesis, such as DNA polymerases and RNA polymerases. It can also be used to study the effects of mutations on DNA replication and transcription. Additionally, it has been used to investigate the mechanisms of action of various antiviral and anticancer drugs.
特性
CAS番号 |
119269-31-7 |
|---|---|
製品名 |
[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
分子式 |
C10H14N5O9P |
分子量 |
379.22 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-1H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O9P/c11-10-12-7-4(8(18)13-10)15(19)2-14(7)9-6(17)5(16)3(24-9)1-23-25(20,21)22/h2-3,5-6,9,16-17H,1H2,(H2,20,21,22)(H3,11,12,13,18)/t3-,5-,6-,9-/m1/s1 |
InChIキー |
BUBORJWOHDEIGW-UUOKFMHZSA-N |
異性体SMILES |
C1=[N+](C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NC(=NC2=O)N)[O-] |
SMILES |
C1=[N+](C2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N)[O-] |
正規SMILES |
C1=[N+](C2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=NC2=O)N)[O-] |
同義語 |
7-hydroxyguanosine 5'-monophosphate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



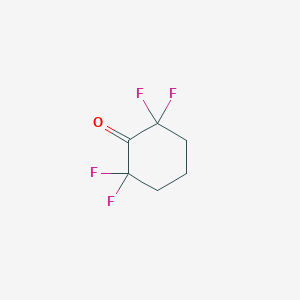
![2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine](/img/structure/B56887.png)
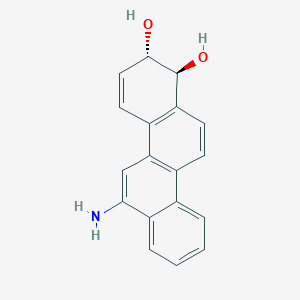
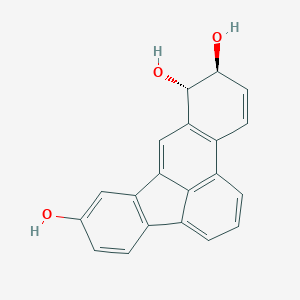
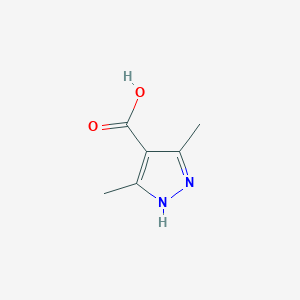
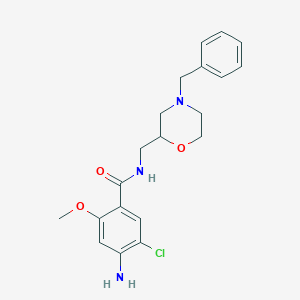
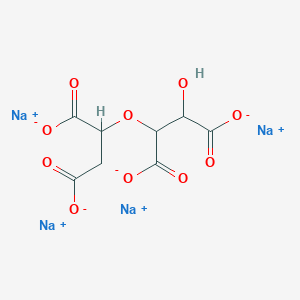
![n-[(9-beta-d-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine](/img/structure/B56899.png)
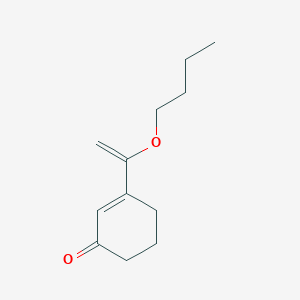
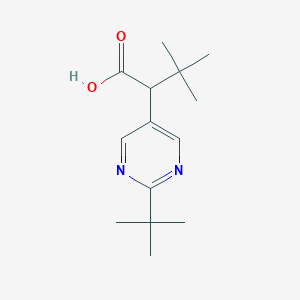
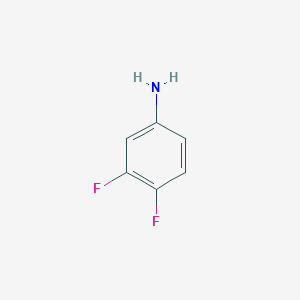
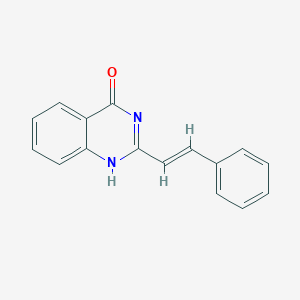
![3[N-Morpholino]propane sulfonic acid](/img/structure/B56913.png)
